3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide
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Overview
Description
2-{N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated indole moiety, a hydrazinecarbonyl group, and a hydroxyphenyl-substituted acetamide, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Hydrazinecarbonyl Intermediate: The brominated indole is then reacted with hydrazine derivatives to form the hydrazinecarbonyl intermediate.
Coupling with Acetamide Derivative: The final step involves coupling the hydrazinecarbonyl intermediate with an acetamide derivative containing the hydroxyphenyl and methylpropan-2-yl groups. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The brominated indole moiety may play a role in binding to biological receptors, while the hydrazinecarbonyl and acetamide groups may influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Uniqueness
2-{N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the brominated indole, hydrazinecarbonyl, and hydroxyphenyl-substituted acetamide groups distinguishes it from other similar compounds and may confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H21BrN4O4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N'-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]propanediamide |
InChI |
InChI=1S/C21H21BrN4O4/c1-21(2,11-12-3-6-14(27)7-4-12)24-17(28)10-18(29)25-26-19-15-9-13(22)5-8-16(15)23-20(19)30/h3-9,23,27,30H,10-11H2,1-2H3,(H,24,28) |
InChI Key |
WLDDBNZZUHCFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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